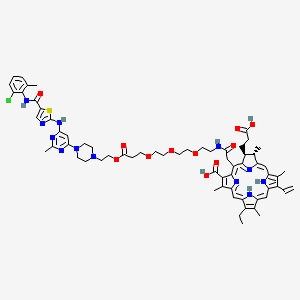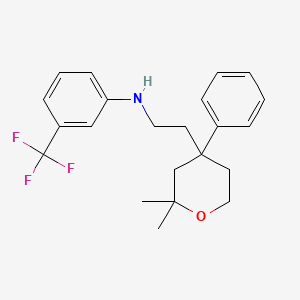
Icmt-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-17 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This compound has shown potential in inhibiting the activity of ICMT, making it a promising candidate for research in cancer therapy and other diseases where ICMT plays a crucial role .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-17 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a tetrahydropyranyl derivative, which serves as the backbone of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the inhibitory activity of the compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in large batches, followed by purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Icmt-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Icmt-IN-17 has a wide range of scientific research applications, including:
Inflammatory Diseases: Research has indicated that this compound can modulate inflammatory responses by affecting the activity of ICMT and its substrate proteins.
Neurodegenerative Diseases: Studies suggest that inhibiting ICMT with this compound may have therapeutic potential in treating neurodegenerative diseases by regulating protein prenylation.
Mécanisme D'action
Icmt-IN-17 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step of post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cellular signaling pathways. The primary molecular targets of this compound include oncogenic proteins like Ras, which play a crucial role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Icmt-IN-17 in terms of their inhibitory activity against ICMT. These include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed through optimization of cysmethynil to enhance potency and selectivity.
Uniqueness of this compound
This compound stands out due to its high inhibitory potency (IC50 = 0.38 μM) and its ability to effectively target ICMT in various cancer cell lines. Its unique chemical structure and functional group modifications contribute to its enhanced activity and specificity compared to other ICMT inhibitors .
Propriétés
Formule moléculaire |
C22H26F3NO |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |
Clé InChI |
KRCDEFBEGWTXIB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
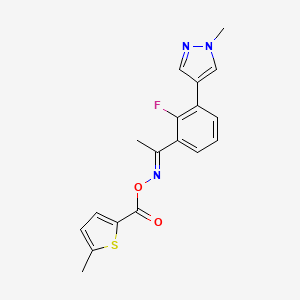
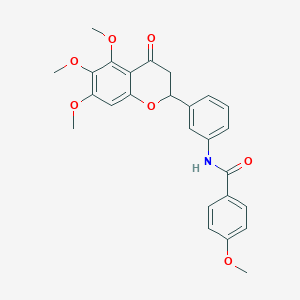
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
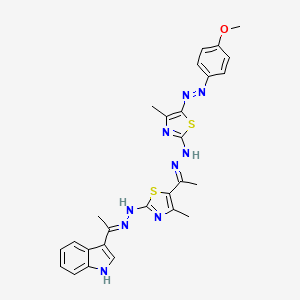
![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
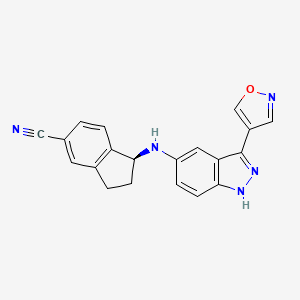
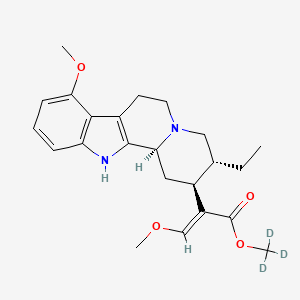
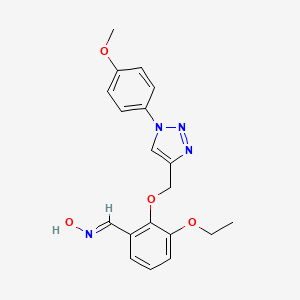
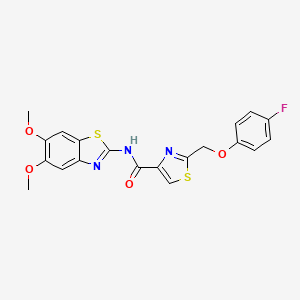
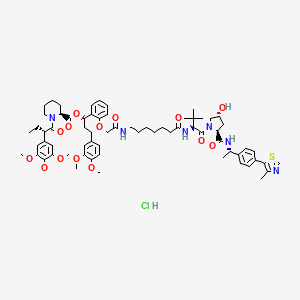
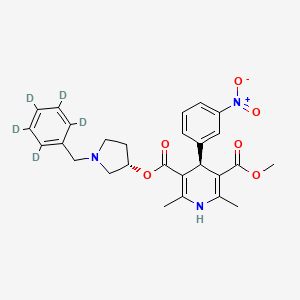
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
